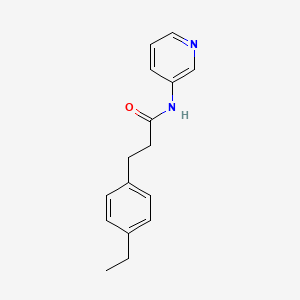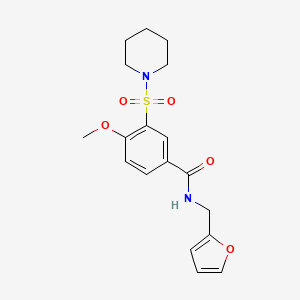![molecular formula C22H19N5O2 B4435963 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide](/img/structure/B4435963.png)
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide
Overview
Description
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide has various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer development. It has also been shown to modulate specific signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer development.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide in lab experiments is its potential as a drug candidate for various diseases. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
For research on 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide include further studies on its mechanism of action, optimization of its therapeutic potential, and testing its efficacy in clinical trials. Additionally, it could be studied for its potential as a drug candidate for other diseases such as cardiovascular disease and diabetes.
Scientific Research Applications
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide has been studied for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to have anti-inflammatory effects. In neurological disorder research, it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-phenyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21(23-19-9-5-2-6-10-19)15-27-25-22(24-26-27)18-11-13-20(14-12-18)29-16-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGIFFLNDRJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435881.png)


![1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435897.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4435898.png)
![1-benzyl-N-[1-(2,5-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4435905.png)

![4-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4435915.png)

![9-(2-isopropoxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435922.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4435928.png)
![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4435936.png)

